molecular formula C12H21NO2 B12893924 3,5-Diisobutylpyrrolidine-2,4-dione

3,5-Diisobutylpyrrolidine-2,4-dione

Cat. No.: B12893924
M. Wt: 211.30 g/mol
InChI Key: LHRNYUFQFHMAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diisobutylpyrrolidine-2,4-dione is a chemical compound of significant interest in organic and medicinal chemistry research. It features the pyrrolidine-2,4-dione scaffold, a versatile saturated heterocycle known for its three-dimensionality and sp3-hybridization, which allows for extensive exploration of pharmacophore space. This specific 3,5-diisobutyl substitution introduces distinct steric and lipophilic properties, which are crucial for modulating the compound's physicochemical parameters, such as solubility and lipophilicity, and for investigating structure-activity relationships (SAR). The pyrrolidine ring is a privileged structure in drug discovery, frequently found in bioactive molecules and FDA-approved drugs. Researchers are exploring this and related derivatives for various applications, including as key intermediates in the synthesis of more complex molecules and as potential inhibitors for biologically relevant enzymes. The saturated, non-planar nature of the pyrrolidine ring contributes to increased molecular complexity and is often associated with improved druggability and ADME properties. This product is intended for research and development purposes only. It is not intended for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3,5-bis(2-methylpropyl)pyrrolidine-2,4-dione

InChI

InChI=1S/C12H21NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h7-10H,5-6H2,1-4H3,(H,13,15)

InChI Key

LHRNYUFQFHMAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)C(NC1=O)CC(C)C

Origin of Product

United States

Synthetic Methodologies for 3,5 Diisobutylpyrrolidine 2,4 Dione and Its Analogues

Historical and Current Approaches to Pyrrolidine-2,4-dione (B1332186) Core Synthesis

The synthesis of the pyrrolidine-2,4-dione moiety, also known as a tetramic acid, has evolved from classical cyclization methods to sophisticated, modern strategies that allow for the construction of complex molecular architectures. mdpi.comtdl.org This heterocyclic ring is a key component in numerous natural products with diverse biological activities. mdpi.com

Cyclization Reactions in Pyrrolidine-2,4-dione Formation

Historically, the formation of the pyrrolidine-2,4-dione ring has been dominated by intramolecular cyclization reactions. One of the earliest and most fundamental methods is the Dieckmann condensation. nih.gov This reaction involves the intramolecular base-catalyzed condensation of a diester to form a β-keto ester, which for N-substituted amino diesters, yields the desired heterocyclic core. For instance, the conversion of an N-acylated amino acid ester, like compound 16 in the table below, using a base such as sodium methoxide, leads to the formation of a 3-acyltetramic acid derivative (17 ). nih.gov

More contemporary approaches have expanded the repertoire of cyclization reactions. A notable strategy involves a sequence of substitution, acylation, cyclization, and acidification to produce various pyrrolidine-2,4-dione derivatives. rsc.org Another innovative method is the Oxone-promoted cyclization and subsequent hydrolysis of 1,5-enenitriles, which provides an efficient, metal-free, and base-free route to the pyrrolidine-2,4-dione scaffold. researchgate.net Additionally, sequential Ugi four-component reactions (Ugi-4CR) followed by cyclization have been developed as an efficient pathway to functionalized pyrrolidine-2,5-diones, highlighting the power of multicomponent reactions in heterocyclic synthesis. acs.org

Table 1: Key Cyclization Reactions for Pyrrolidine-2,4-dione Synthesis
Reaction NameStarting Material ExampleProduct ExampleKey FeaturesReference
Dieckmann CondensationN-acetyl amino acid ester (16)3-Acyltetramic acid (17)Base-catalyzed intramolecular condensation of a diester. nih.gov
Oxone-Promoted Cyclization1,5-EnenitrileSubstituted Pyrrolidine-2,4-dioneMetal- and base-free; uses Oxone as a green oxidant. researchgate.net
Ugi-4CR/CyclizationAldehyde, amine, carboxylic acid, isocyanideFunctionalized Pyrrolidine-2,5-dioneDiversity-oriented synthesis with short reaction times. acs.org

Advanced Synthetic Strategies for Complex Pyrrolidine (B122466) Structures

The demand for structurally diverse and complex pyrrolidine derivatives has driven the development of advanced synthetic strategies, particularly multicomponent reactions (MCRs). tandfonline.com These reactions offer significant advantages, including increased synthetic efficiency and atom economy, by combining three or more reactants in a single operation. tandfonline.com

One powerful MCR is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, which is a classical and extensively studied method for constructing the five-membered pyrrolidine ring. nih.gov The stereoselectivity at the C-2 and C-5 positions is influenced by the geometry of the ylide, while the stereochemistry at C-3 and C-4 is determined by the dipolarophile's substituents. nih.gov This method has been utilized in one-pot, three-component [3+2] cycloaddition reactions to generate complex structures like spirooxindole pyrrolidine derivatives. tandfonline.com

Another advanced approach involves a green, one-pot, three-component protocol for the stereoselective synthesis of spirocyclic pyrrolidines. This method employs the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid in the presence of a novel magnetic nanocatalyst, yielding spiro-heterocycles with high diastereoselectivity. rsc.org Such catalytic systems are often reusable, adding to the sustainability of the synthetic route. rsc.org

Stereoselective and Enantioselective Synthesis of 3,5-Diisobutylpyrrolidine-2,4-dione

Achieving stereocontrol in the synthesis of 3,5-disubstituted pyrrolidine-2,4-diones is critical, as the biological activity of these compounds is often dependent on their specific stereochemistry. Significant efforts have been dedicated to developing asymmetric methods to access enantiomerically pure or enriched products. nih.govmdpi.com

Chiral Auxiliaries and Catalysis in Asymmetric Construction

The asymmetric construction of chiral pyrrolidines relies heavily on the use of chiral auxiliaries and catalysts. mdpi.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. researchgate.net Various catalytic systems have been successfully applied to the synthesis of chiral pyrrolidines. For example, the enantioselective reduction of a precursor keto lactam has been achieved using chiral borane (B79455) reagents like (-)- and (+)-B-chlorodiisopinocamphenylborane ((-)- and (+)-DIP-Chloride®). sci-hub.se Metal-based chiral catalysts are also prominent; a rhodium(I) complex with the chiral diphosphine ligand (2S,4S)-l-(tert-butoxycarbonyl)-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine ((S,S)-BPPM) has been used for the enantioselective hydrogenation of a pyrrolidine-2,3-dione (B1313883) to furnish the corresponding chiral 3-hydroxy-pyrrolidinone with good enantiomeric excess. sci-hub.se

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis. Chiral pyrrolidine-based organocatalysts themselves have been extensively developed and modified to promote a wide range of transformations enantioselectively. mdpi.com Furthermore, chiral oxazaborolidines derived from amino alcohols like cis-1-amino-indan-2-ol have proven to be highly efficient catalysts for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. rsc.org

Table 2: Examples of Catalysts in Asymmetric Pyrrolidine Synthesis
Catalyst/ReagentType of ReactionSubstrate ExampleKey OutcomeReference
(-)-DIP-Chloride®Enantioselective Reduction4,4-dimethyl-l-phenylpyrrolidine-2,3-dione(R)-3-hydroxy-4,4-dimethyl-l-phenyl-2-pyrrolidinone (88% ee) sci-hub.se
Rh(I)/(S,S)-BPPMEnantioselective Hydrogenation4,4-dimethyl-l-phenylpyrrolidine-2,3-dione(R)-3-hydroxy-4,4-dimethyl-l-phenyl-2-pyrrolidinone (76% ee) sci-hub.se
Chiral OxazaborolidineKinetic ResolutionRacemic C-3 substituted pyrrolidine-2,5-dionesSeparation of enantiomers. rsc.org
L-proline functionalized nanocatalystStereoselective [3+2] CycloadditionIsatin, amino acid, thiazolidine-2,4-dioneHigh yield and diastereoselectivity for spiro-pyrrolidines. rsc.org

Resolution Techniques for Enantiomeric Purity Assessment

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a fundamental technique in stereoselective synthesis. Several methods are available for both preparative resolution and the analytical assessment of enantiomeric purity.

One common strategy is the formation of diastereomers. libretexts.org The racemic mixture is reacted with a single enantiomer of a chiral resolving agent, converting the enantiomers into a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can often be separated by conventional techniques like crystallization or chromatography. researchgate.net

Chromatographic methods are particularly powerful for both separation and analysis. Chiral High-Performance Liquid Chromatography (Chiral HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. sci-hub.selibretexts.org This is a direct method for determining enantiomeric purity. libretexts.org An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated and analyzed using standard, non-chiral chromatography techniques like gas chromatography or HPLC. libretexts.org

Kinetic resolution is another important technique where one enantiomer of a racemate reacts faster than the other with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. rsc.org This has been successfully applied to racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. rsc.org

Functionalization and Derivatization at C-3 and C-5 Positions

The biological profile of pyrrolidine-2,4-dione analogues can be finely tuned by introducing various substituents at the C-3 and C-5 positions of the heterocyclic ring. This has led to the development of numerous methods for the functionalization and derivatization of these sites.

The C-3 position, being part of a β-dicarbonyl system, is acidic and can be deprotonated to form an enolate. However, the C-3 alkylation and acylation of tetramic acids can be challenging because the corresponding enolate is not particularly nucleophilic, and competing O-alkylation or O-acylation at the C-4 oxygen is often favored. nih.gov Despite this, methods for introducing substituents at C-3 have been developed. For example, 3-heteryl substituted pyrrolidine-2,5-diones have been synthesized via catalytic Michael additions. nih.gov Condensation reactions are also common; for instance, 1,5-diphenylpyrrolidine-2,4-dione (B14431305) can be condensed with ethyl orthoformate to yield a 3-ethoxymethylene derivative, which can be further reacted with nucleophiles like hydrazine (B178648) or amines to introduce various substituents at the 3-position. nih.gov

The C-5 position is often substituted by starting the synthesis from a corresponding α-amino acid, which embeds the desired side chain from the outset. tdl.org For existing pyrrolidine-2,4-dione rings, functionalization can be achieved through reactions on substituents already present. A notable example is the chemoselective ruthenium-catalyzed hydrogenation of 3,5-bis-arylidenetetramic acids. This reaction selectively reduces the exocyclic carbon-carbon double bonds at both the C-3 and C-5 positions without affecting other reducible groups, providing access to 3,5-dibenzyl derivatives. mdpi.com Furthermore, Mannich base condensation reactions have been used to synthesize pyrrolidine-2,4-dione derivatives, allowing for the introduction of diverse functional groups. nih.gov

Strategies for Introducing Isobutyl Substituents

The introduction of isobutyl groups onto the pyrrolidine-2,4-dione scaffold can theoretically be achieved through two main approaches: incorporating the isobutyl group into the starting materials before ring formation or by alkylation of a pre-formed pyrrolidine-2,4-dione ring.

One of the most common methods for the synthesis of the pyrrolidine-2,4-dione ring system is the Dieckmann condensation. mdpi.com This intramolecular cyclization of an N-acylamino acid ester is a powerful tool for creating the five-membered ring. To synthesize this compound, a plausible precursor would be an N-acyl glycinate (B8599266) bearing isobutyl groups on both the acyl and the amino acid portions. The general approach involves the reaction of an α-amino acid ester with an acyl chloride, followed by base-induced cyclization.

A potential synthetic route to a 3,5-disubstituted pyrrolidine-2,4-dione is outlined below:

StepReactantsReagents and ConditionsProduct
1Leucine methyl esterIsovaleryl chloride, base (e.g., triethylamine)Methyl 2-(3-methylbutanamido)-4-methylpentanoate
2Methyl 2-(3-methylbutanamido)-4-methylpentanoateStrong base (e.g., sodium ethoxide)This compound

This table represents a proposed synthetic scheme based on established chemical principles for the formation of related structures.

Another strategy involves the direct alkylation of a pre-formed pyrrolidine-2,4-dione or a suitable precursor. The methylene (B1212753) group at the C5 position and the methine at the C3 position are flanked by carbonyl groups, making the corresponding protons acidic and amenable to deprotonation by a suitable base, followed by reaction with an electrophile like isobutyl bromide. However, achieving regioselectivity in such alkylations can be challenging.

Regioselective Modification Methods for Pyrrolidine-2,4-dione Derivatives

The regioselective modification of the pyrrolidine-2,4-dione ring is crucial for accessing specific substitution patterns. The presence of two acidic protons at the C3 and C5 positions allows for stepwise or dialkylation, but controlling the site of the first alkylation is a key synthetic challenge.

The regioselectivity of alkylation is often influenced by the reaction conditions, such as the base, solvent, and temperature. For β-dicarbonyl compounds in general, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, which is typically the less substituted one. libretexts.org Conversely, thermodynamic conditions, such as using a weaker base like an alkoxide at higher temperatures, tend to favor the more stable, more substituted enolate. libretexts.org

In the context of a pre-existing 3-substituted pyrrolidine-2,4-dione, further alkylation would occur at the C5 position. Conversely, if starting with an N-unsubstituted pyrrolidine-2,4-dione, the initial alkylation site would be influenced by the relative acidity of the C3 and C5 protons and the reaction conditions.

Research on related heterocyclic 1,3-dicarbonyl compounds has demonstrated various methods for their synthesis and subsequent modification. For instance, the condensation of an alkyl malonate with 1,2-diphenylhydrazine (B7769752) has been used to prepare 4-alkyl-1,2-diphenylpyrazolidine-3,5-diones. mdpi.com Similarly, 1,3-dialkylpyrrolidine-2,4-diones have been synthesized via the Dieckmann condensation of N-alkanoyl-N-alkylglycinates. mdpi.com These methods highlight the modular nature of the synthesis, where the choice of starting materials directly dictates the substitution pattern of the final heterocyclic product.

The following table summarizes some regioselective reactions on related dicarbonyl systems:

SubstrateReagents and ConditionsProductObservationReference
Unsymmetrical KetonesLDA, THF, -78 °CLess substituted kinetic enolateRegioselective formation of the kinetic enolate. libretexts.org
Unsymmetrical KetonesNaOEt, EtOH, room temperatureMore substituted thermodynamic enolateRegioselective formation of the thermodynamic enolate. libretexts.org
1,3-Dicarbonyl CompoundsAlkyl Halide, Base (e.g., NaOEt)α-Alkylated 1,3-dicarbonyl compoundSN2 alkylation of the enolate. pressbooks.pub

These examples from related systems illustrate the principles that would govern the regioselective introduction of isobutyl groups into a pyrrolidine-2,4-dione framework.

Spectroscopic and Advanced Structural Elucidation of 3,5 Diisobutylpyrrolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules like 3,5-Diisobutylpyrrolidine-2,4-dione. Both ¹H and ¹³C NMR would provide crucial information about the molecular framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the isobutyl groups and the pyrrolidine (B122466) ring. The chemical shifts, integration values, and coupling patterns of these signals would be key to confirming the structure. For instance, the protons on the carbons adjacent to the nitrogen and carbonyl groups would likely appear at characteristic downfield shifts. The protons of the isobutyl groups would exhibit splitting patterns, such as doublets and multiplets, arising from spin-spin coupling with neighboring protons.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (C2 and C4) would be the most downfield, typically appearing in the range of 160-180 ppm. The carbons of the isobutyl groups and the pyrrolidine ring would have characteristic shifts in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity
NH Broad singlet 1
CH at C5 Multiplet 1
CH at C3 Multiplet 1
CH₂ (isobutyl) Multiplet 4
CH (isobutyl) Multiplet 2

Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C2, C4 (C=O) 160-180
C5 50-60
C3 40-50
CH₂ (isobutyl) 40-50
CH (isobutyl) 25-35

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₁₂H₂₁NO₂).

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Common fragmentation pathways for such a molecule could include the loss of the isobutyl side chains, cleavage of the pyrrolidine ring, and loss of carbon monoxide (CO) or other small neutral molecules. Analysis of these fragment ions would provide valuable information for confirming the connectivity of the atoms within the molecule.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Value Possible Fragment
211 [M]⁺ (Molecular Ion)
168 [M - C₃H₇]⁺
154 [M - C₄H₉]⁺

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. nih.gov To perform this analysis, a single crystal of this compound of suitable quality would be required. nih.gov

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. For this compound, which has chiral centers at C3 and C5, X-ray crystallography could unambiguously establish the relative and absolute stereochemistry (cis or trans relationship of the isobutyl groups and their R/S configuration).

Furthermore, this technique would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the pyrrolidine ring and the orientation of the isobutyl substituents.

Hypothetical Crystallographic Data Table

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.5
b (Å) 12.3
c (Å) 9.8
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1264.2

Computational and Theoretical Investigations of 3,5 Diisobutylpyrrolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods provide insights into electronic structure, stability, and reactivity, which are crucial for drug design and development.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of pyrrolidine (B122466) derivatives. nih.govacs.org DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and calculate various electronic properties. For instance, a study on (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) utilized DFT with the B3LYP and CAM-B3LYP hybrid functionals and a 6-31G(d,p) basis set to analyze its structure and nonlinear optical properties. nih.gov These calculations help in understanding intramolecular interactions and the distribution of electron density within the molecule. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. frontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity. For various spiropyridoindolepyrrolidine derivatives, FMO analysis has been used to understand their reactivity. frontiersin.org The distribution and energies of these orbitals provide valuable information about the regions of a molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. frontiersin.orgresearchgate.net

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. frontiersin.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques such as docking and molecular dynamics are instrumental in predicting how a ligand, such as a pyrrolidine-2,4-dione (B1332186) derivative, might interact with a biological target.

Prediction of Binding Modes and Affinities with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Current time information in Berlin, DE.researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For example, docking studies on pyrrolidine-2,4-dione derivatives have been performed to investigate their potential as larvicides against the mosquito odorant binding protein. Current time information in Berlin, DE.researchgate.net These studies can predict the binding energy, with more negative values indicating a stronger binding affinity. researchgate.net In one such study, certain pyrrolidine-2,4-dione derivatives showed higher binding energies than the control, suggesting they could be potent inhibitors. Current time information in Berlin, DE.researchgate.net Similarly, docking has been used to identify potential anti-Alzheimer compounds by evaluating their binding affinity to specific protein targets. d-nb.info

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Reference
Pyrrolidine-2,4-dione derivativesMosquito Odorant Binding Protein (3OGN)-12.6 Current time information in Berlin, DE.researchgate.net
1-(-4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dioneAnti-Alzheimer Target-10.1 d-nb.info
4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dioneInducible Nitric Oxide Synthase (iNOS)-9.51 beilstein-journals.org

Conformational Analysis in Biological Environments

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time in a simulated biological environment. researchgate.nettandfonline.comnih.gov MD simulations were performed on pyrrolidin-2-one derivatives to study their potential as acetylcholinesterase inhibitors, revealing stable complex formation. researchgate.net These simulations can help to understand the dynamic behavior of the ligand within the binding site and to refine the binding mode predicted by docking. In studies of imidazolidine-2,4-dione derivatives as PTP1B inhibitors, MD simulations showed that the ligand binding stabilized the catalytic region of the protein. nih.gov

Structure-Based Design Principles for Pyrrolidine-2,4-dione Analogues

Structure-based drug design utilizes the three-dimensional structure of the target protein to design and optimize inhibitors. This approach has been successfully applied to pyrrolidine-2,4-dione analogues. By understanding the key interactions between the ligand and the protein's active site, modifications can be made to the ligand's structure to enhance its binding affinity and selectivity. For instance, in the design of novel TNF-α inhibitors, structure-based strategies were used to develop Benpyrine derivatives with improved solubility and activity. nih.gov Similarly, the design of antifungal pyrrolidine-2,4-dione derivatives was guided by incorporating pharmacophores from known active compounds, leading to potent new agents. rsc.org Structure-activity relationship (SAR) studies, often coupled with computational analyses, are crucial in identifying which substituents on the pyrrolidine-2,4-dione scaffold are most important for biological activity. nih.gov

Lack of Specific QSAR Studies on 3,5-Diisobutylpyrrolidine-2,4-dione Hinders Focused Analysis

Initial research indicates a notable absence of publicly available scientific literature focusing on Quantitative Structure-Activity Relationship (QSAR) modeling specifically for the chemical compound this compound. QSAR studies are a cornerstone of computational chemistry, employed to correlate the chemical structure of compounds with their biological activity. These analyses typically require a dataset of multiple, structurally related compounds with corresponding biological data to derive meaningful predictive models.

A comprehensive search of scientific databases and computational chemistry literature did not yield any studies where this compound was the sole subject of a QSAR investigation. While it is possible that this compound has been included as part of a larger dataset in broader studies on pyrrolidine-2,4-dione derivatives, no specific QSAR models have been published for it individually.

QSAR models are developed to understand how variations in the chemical structure of a series of molecules affect their activity. This allows researchers to predict the activity of new, unsynthesized compounds and to optimize lead compounds in drug discovery. The descriptors used in these models can be categorized into several types, including:

1D descriptors: Based on the chemical formula, such as molecular weight.

2D descriptors: Derived from the 2D representation of the molecule, including connectivity indices and pharmacophore features.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

The statistical methods used to build QSAR models are diverse and include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques.

Given the lack of specific QSAR studies for this compound, a detailed analysis as requested cannot be provided at this time. Further research on a series of its analogues would be required to generate the necessary data for a dedicated QSAR study.

However, a wealth of information is available on the QSAR modeling of the broader class of pyrrolidine-2,4-dione and thiazolidine-2,4-dione derivatives, which exhibit a wide range of biological activities. These studies provide valuable insights into the structural requirements for activity within this chemical family.

To provide a relevant and informative article, it is proposed to broaden the scope to encompass QSAR studies on pyrrolidine-2,4-dione derivatives . This would allow for a comprehensive discussion of the computational and theoretical investigations performed on this important class of compounds, including detailed research findings and data tables from existing literature.

Awaiting feedback on whether to proceed with this broader scope.

Advanced Analytical Methodologies in Pyrrolidine 2,4 Dione Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating the components of a reaction mixture and for purifying the final product to a high degree. They are also crucial for the quantitative analysis of these compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrrolidine-2,4-dione (B1332186) derivatives, which are often non-volatile and thermally sensitive. researchgate.net Researchers utilize HPLC to monitor the progress of a reaction, determine the purity of the synthesized compounds, and quantify their presence. researchgate.net For instance, the analysis of spirotetramat, a complex insecticide containing a pyrrolidine-2,4-dione core, and its metabolites is routinely performed using HPLC with a photodiode array (PDA) detector on a C18 column. researchgate.net The selection of mobile phase, typically a mixture of acetonitrile (B52724) and water, allows for the effective separation of the parent compound from its byproducts and metabolites. researchgate.net

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for more volatile or derivatized pyrrolidine-2,4-diones. The parent compound, pyrrolidine-2,4-dione, has been analyzed using GC-MS to determine its mass-to-charge ratio and fragmentation pattern. nih.gov This method is also employed in the identification of pyrrolidine-2,4-diones from natural sources, such as actinobacteria, after extraction and purification. researchgate.net

Purification of newly synthesized pyrrolidine-2,4-dione derivatives is frequently achieved using column chromatography . researchgate.netnih.govjst-ud.vn This technique uses a solid stationary phase, like silica (B1680970) gel, to separate compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and impurities. researchgate.netjst-ud.vn Preparative Thin-Layer Chromatography (TLC) can also be used for small-scale purification. researchgate.net

Interactive Table 1: Representative HPLC Parameters for Pyrrolidine-2,4-dione Derivative Analysis

ParameterValue/TypePurposeReference
Instrument High-Performance Liquid ChromatographSeparation and Quantification researchgate.net
Column C18Stationary phase for reverse-phase chromatography researchgate.net
Detector Photodiode Array (PDA)Detection and spectral confirmation researchgate.net
Mobile Phase Acetonitrile / WaterEluent for separating compounds researchgate.net
Flow Rate 0.4 mL/minControls retention time researchgate.net
Application Residue analysis of spirotetramatQuantification in vegetables and soil researchgate.net

Advanced Spectroscopy for Reaction Monitoring and Product Analysis

Spectroscopic techniques are vital for the structural elucidation of newly synthesized compounds, confirming that the obtained molecule has the correct atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural determination in organic chemistry. Both ¹H NMR and ¹³C NMR are used extensively in pyrrolidine-2,4-dione research. nih.govrsc.orgrsc.org ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. mdpi.com For example, in derivatives of 3-acylpyrrolidine-2,4-diones, NMR is used to study the complex tautomeric equilibria that these molecules exhibit in solution. rsc.orgmdpi.com Advanced 2D NMR techniques like HSQC and HMBC are also employed to establish definitive structural assignments. jst-ud.vn

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its molecular formula through high-resolution mass spectrometry (HRMS). mdpi.comresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.govd-nb.info

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. For pyrrolidine-2,4-dione derivatives, characteristic absorption bands for the carbonyl (-C=O) and amine (-NH) groups are readily identified, confirming the integrity of the core ring structure. researchgate.netnih.govscispace.com

X-ray Crystallography provides unambiguous proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of a single crystal, researchers can determine the precise bond lengths, bond angles, and stereochemistry of the compound. rsc.orgbeilstein-journals.orgclockss.org

Interactive Table 2: Summary of Spectroscopic Data for Pyrrolidine-2,4-dione Derivatives

TechniqueInformation ProvidedTypical ObservationsReference
¹H NMR Chemical environment of protonsSignals for protons on the pyrrolidine (B122466) ring and substituent groups. mdpi.com nih.govmdpi.comd-nb.info
¹³C NMR Carbon skeleton of the moleculeResonances for carbonyl carbons (C2 and C4) and other carbons in the ring and substituents. mdpi.com nih.govrsc.orgrsc.org
FT-IR Presence of functional groupsStrong absorption bands for C=O groups (1600-1742 cm⁻¹) and N-H stretching (3202–3254 cm⁻¹). nih.gov researchgate.netnih.govscispace.com
Mass Spec (MS/HRMS) Molecular weight and formulaMolecular ion peak [M]+ corresponding to the compound's mass. d-nb.info mdpi.comresearchgate.netd-nb.info
X-ray Crystallography 3D molecular structurePrecise bond lengths, angles, and stereochemistry. clockss.org rsc.orgbeilstein-journals.orgclockss.org

Bioanalytical Methods for In Vitro Activity Profiling

Once a novel pyrrolidine-2,4-dione derivative has been synthesized and characterized, its potential as a therapeutic or agrochemical agent is evaluated through a series of in vitro bioassays. These tests are designed to measure the biological effect of the compound on specific targets like enzymes, cells, or microorganisms.

A wide range of biological activities have been investigated for this class of compounds. For example, derivatives have been screened for their larvicidal activity against mosquito species like Culex quinquefasciatus. nih.govnih.gov These assays typically involve exposing larvae to varying concentrations of the compound and determining the lethal dose (LD50). nih.gov

In the search for new agricultural fungicides, pyrrolidine-2,4-dione derivatives have been evaluated for their antifungal activity against plant pathogens such as Rhizoctonia solani and Botrytis cinerea. rsc.org The effectiveness is often quantified by measuring the half-maximal effective concentration (EC50) required to inhibit fungal growth. rsc.org To understand the mode of action, techniques like Scanning Electron Microscopy (SEM) may be used to observe morphological changes in the fungal hyphae after treatment. rsc.org

The potential for antidiabetic applications has been explored through α-glucosidase inhibition assays. researchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels. The inhibitory potential is measured by the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. tandfonline.com

Furthermore, various derivatives have been assessed for anticancer properties against cell lines like MCF-7 and HeLa, and for anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated cells. beilstein-journals.orgnih.gov To complement these experimental assays, molecular docking studies are often performed. These computational simulations predict how a compound might bind to a specific protein target, providing insights into its potential mechanism of action and helping to guide the design of more potent derivatives. nih.govbeilstein-journals.orgnih.gov

Interactive Table 3: Examples of In Vitro Bioassays for Pyrrolidine-2,4-dione Derivatives

Assay TypeTarget/OrganismMeasured ParameterPurposeReference
Larvicidal Assay Culex quinquefasciatus larvaeLD50 (Lethal Dose, 50%)Insecticide discovery nih.govnih.gov
Antifungal Assay Rhizoctonia solaniEC50 (Effective Concentration, 50%)Fungicide discovery rsc.org
Enzyme Inhibition α-glucosidaseIC50 (Inhibitory Concentration, 50%)Antidiabetic drug discovery researchgate.nettandfonline.com
Anticancer Screen MCF-7, HeLa cancer cellsIC50Anticancer drug discovery nih.gov
Anti-inflammatory Macrophage cellsNitric Oxide (NO) inhibitionAnti-inflammatory drug discovery beilstein-journals.org
Antimicrobial Gram-positive bacteriaMinimum Inhibitory Concentration (MIC)Antibiotic discovery uthsc.edu
Molecular Docking Target proteins (e.g., 3OGN)Binding energy (kcal/mol)Elucidate mechanism of action nih.govnih.gov

Future Directions and Emerging Research Avenues for Pyrrolidine 2,4 Dione Compounds

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of pyrrolidine-2,4-dione (B1332186) derivatives is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. Future research is focused on developing novel synthetic methodologies that are both environmentally benign and highly effective.

Key approaches in this area include multicomponent reactions (MCRs), the use of reusable catalysts, and solvent-free reaction conditions. MCRs are particularly valuable as they allow for the construction of complex molecules like spiro-pyrrolidine derivatives from simple starting materials in a single step, minimizing purification processes and solvent usage. tandfonline.com For instance, one-pot, three-component 1,3-dipolar cycloaddition reactions have been successfully employed for the stereoselective synthesis of complex spirocyclic pyrrolidines. rsc.org

A significant advancement is the use of innovative and recoverable catalysts, such as L-proline functionalized magnetic nanorods (MCCFe2O4@L-proline MNRs). rsc.org These nanocatalysts are not only efficient in promoting the desired reactions but can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of catalytic activity. rsc.org Another eco-friendly technique gaining traction is the "grindstone method," a solvent-free approach where reactants are ground together at room temperature. nih.gov This method has been used to synthesize pyrrolidine-2,4-dione derivatives in high yields, offering advantages like mild reaction conditions, short reaction times, and operational simplicity. nih.gov

Table 1: Green Synthetic Approaches for Pyrrolidine-2,4-dione Analogues

Method Key Features Catalyst/Conditions Advantages
Multicomponent 1,3-Dipolar Cycloaddition One-pot, three-component synthesis of spiro-heterocycles. rsc.org MnCoCuFe2O4@L-proline magnetic nanorods. rsc.org High yield, high diastereoselectivity, easy catalyst recovery and reuse. rsc.org
Grindstone Chemistry Solvent-free reaction via mechanical grinding. nih.gov Room temperature, no solvent. nih.gov Mild conditions, high reproducibility, short reaction time, reduced pollution. nih.gov
Catalyst-Free Cycloaddition One-pot, three-component reaction without a catalyst. tandfonline.com Methanol, 1.5-2 hours. tandfonline.com Simplicity, avoids catalyst cost and potential metal contamination. tandfonline.com
Hierarchical Nanocatalysis Synthesis of 2-alkynyl pyrrolidines. tandfonline.com Hierarchically Porous Mixed Oxide Sheetlike Copper–Aluminum Nanocatalyst. tandfonline.com Ideal green chemistry metrics. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govmdpi.com These computational tools are being integrated into the development pipeline for pyrrolidine-2,4-dione compounds to predict their biological activities, optimize their structures, and generate entirely new molecular entities.

ML models, particularly deep learning algorithms, can analyze vast datasets of chemical structures and their associated biological activities to identify critical structure-activity relationships (SAR). researchgate.netresearchgate.net For example, graph-based models can be trained on known active and inactive compounds to predict the therapeutic potential of new pyrrolidine-dione derivatives against specific targets, such as cancer cell lines. researchgate.net This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. researchgate.net

Furthermore, generative AI models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), are employed for de novo drug design. bham.ac.uk These models can "learn" the fundamental rules of chemical structure and bonding from existing molecular databases and then generate novel pyrrolidine-2,4-dione structures that are predicted to have specific, desirable properties. bham.ac.uk Reinforcement learning can further refine this process by rewarding the generation of molecules that meet multiple objectives, such as high potency and low predicted toxicity. bham.ac.uk

Table 2: Applications of AI/ML in Pyrrolidine-2,4-dione Research

AI/ML Technique Application Potential Outcome
Deep Neural Networks (DNNs) Prediction of silico toxicity and biological activity from molecular structure. nih.gov Early elimination of potentially toxic compounds; identification of high-potential candidates.
Graph-Based Models (e.g., MPNN) Predicting active compounds against specific cell lines or targets. researchgate.net Improved accuracy in hit identification; focused synthesis efforts.
Generative Adversarial Networks (GANs) De novo design of novel molecules with selective antitumor activity. nih.govbham.ac.uk Generation of innovative chemical entities and scaffolds.
Recurrent Neural Networks (RNNs) with Transfer Learning Generation of novel molecules optimized for specific properties. bham.ac.uk Efficient exploration of chemical space to design potent and selective compounds.

Expansion of Biological Target Exploration in Pre-clinical Models

The pyrrolidine-2,4-dione scaffold is a versatile platform known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, anticonvulsant, and anti-inflammatory activities. nih.gov Future research aims to systematically expand the exploration of new biological targets for this class of compounds in pre-clinical models to uncover novel therapeutic applications.

Research on analogous heterocyclic dione (B5365651) structures provides a roadmap for this exploration. For example, studies on 3,5-disubstituted-thiazolidine-2,4-dione analogs, which share structural similarities, have identified them as potent inhibitors of key cancer-related signaling pathways, including the Raf/MEK/ERK and PI3K/Akt cascades. nih.gov Another promising target for related scaffolds is Thioredoxin Reductase (TrxR), an enzyme often overexpressed in cancer cells. bohrium.com The development of 3-arylidenepyrrolidine-2,5-diones as Michael acceptors capable of inhibiting TrxR highlights a promising avenue for designing anticancer agents. bohrium.com

Additionally, derivatives of imidazolidine-2,4-dione have been designed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are crucial targets in cancer therapy. nih.gov These findings strongly suggest that pyrrolidine-2,4-dione compounds, including 3,5-Diisobutylpyrrolidine-2,4-dione, should be screened against these and other emerging targets to fully characterize their therapeutic potential.

Table 3: Potential Biological Targets for Pyrrolidine-2,4-dione Compounds Based on Analogues

Biological Target Analogue Class Studied Observed Effect in Pre-clinical Models Therapeutic Area
Raf/MEK/ERK & PI3K/Akt Pathways 3,5-Disubstituted-thiazolidine-2,4-diones nih.gov Inhibition of signaling, induction of apoptosis, and cell cycle arrest in cancer cells. nih.gov Oncology
Thioredoxin Reductase (TrxR) 3-Arylidenepyrrolidine-2,5-diones bohrium.com Potential for selective inhibition of the enzyme. bohrium.com Oncology
B-cell lymphoma-2 (Bcl-2) Proteins Imidazolidine-2,4-dione derivatives nih.gov Growth inhibitory effects on cancer cell lines. nih.gov Oncology
Voltage-gated Sodium & Calcium Channels 3-Substituted Pyrrolidine-2,5-diones nih.gov Anticonvulsant activity in MES and scPTZ tests. nih.gov Neurology

Role of this compound as a Research Probe or Intermediate

Beyond its potential as a therapeutic agent, this compound can serve as a valuable research probe or a versatile synthetic intermediate for creating libraries of more complex molecules. Its specific structure offers unique opportunities for both applications.

As a research probe , the two isobutyl groups at the 3 and 5 positions provide distinct lipophilic and steric properties. These groups can be used to map the topology of enzyme active sites or receptor binding pockets. By comparing the binding affinity or activity of this compound with other 3,5-disubstituted analogues, researchers can gain insights into the size, shape, and chemical nature of a biological target's binding site. The pyrrolidine-2,4-dione core itself can act as a Michael acceptor, particularly if further modified to include an exocyclic double bond, making it a potential tool for covalent labeling and inhibition of enzymes with reactive cysteine residues, such as thioredoxin reductase. bohrium.com

As a synthetic intermediate , the this compound scaffold is ripe for further functionalization. The nitrogen atom of the pyrrolidine (B122466) ring can be readily substituted, and the carbonyl groups offer sites for various chemical transformations. beilstein-journals.org This allows the compound to be used as a starting point for creating a diverse library of derivatives. By systematically modifying the scaffold, chemists can generate a wide array of compounds for high-throughput screening, facilitating the discovery of new lead compounds with improved potency, selectivity, or pharmacokinetic properties. beilstein-journals.org

Table 4: Potential Research Applications of this compound

Role Enabling Chemical Feature Research Application
Research Probe Specific steric/lipophilic profile from diisobutyl groups. Probing the topology and properties of protein binding pockets.
Covalent Probe Potential to be modified into a Michael acceptor. bohrium.com Irreversible inhibition and labeling of enzymes for mechanistic studies. bohrium.com
Synthetic Intermediate Reactive nitrogen and carbonyl groups. beilstein-journals.org Foundation for combinatorial library synthesis to generate diverse molecules for screening.
Scaffold for SAR Studies Defined core structure with variable substitution points. Systematic exploration of structure-activity relationships to guide drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Diisobutylpyrrolidine-2,4-dione, and how can reaction efficiency be quantified?

  • Methodological Approach : Utilize Design of Experiments (DOE) to systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables influencing yield and purity . Reaction efficiency can be quantified using metrics such as turnover frequency (TOF) or atom economy, supported by HPLC or GC-MS for product validation. ICReDD’s integrated computational-experimental framework, which combines quantum chemical calculations with experimental feedback loops, can further refine synthetic pathways .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Approach :

  • NMR : Assign stereochemistry and confirm diisobutyl substitution patterns using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY for spatial correlations.
  • IR : Identify carbonyl stretching frequencies (1650–1750 cm1^{-1}) to monitor diketone stability under varying conditions.
  • MS : Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric intermediates and validate molecular formulae.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral interpretation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying thermodynamic conditions?

  • Methodological Approach :

  • Use density functional theory (DFT) to model reaction pathways, focusing on transition-state energetics and solvent effects (e.g., COSMO-RS solvation models).
  • Apply ab initio molecular dynamics (AIMD) to simulate degradation mechanisms (e.g., hydrolysis or photolysis) in aqueous or UV-exposed environments.
    ICReDD’s reaction path search methods, which integrate computational predictions with experimental validation, are critical for resolving discrepancies between theoretical and observed outcomes .

Q. How can contradictions in kinetic data for this compound synthesis, obtained from different experimental setups, be resolved?

  • Methodological Approach :

  • Perform sensitivity analysis to identify variables (e.g., mixing efficiency, heat transfer) causing data divergence.
  • Apply Bayesian statistical frameworks to reconcile datasets, incorporating uncertainty quantification for parameters like rate constants.
  • Validate using microreactor systems (e.g., flow chemistry) to isolate mass/heat transfer effects, as suggested in reactor design principles .

Q. What advanced reactor designs optimize the synthesis of this compound while minimizing side-product formation?

  • Methodological Approach :

  • Evaluate continuous-flow reactors with in-line analytics (e.g., PAT tools) for real-time monitoring of intermediates.
  • Implement membrane-separation technologies (e.g., nanofiltration) to isolate reactive intermediates and suppress side reactions .
  • Use computational fluid dynamics (CFD) simulations to optimize mixing and residence time distribution (RTD) in scaled-up systems .

Q. How does this compound interact with indoor surfaces, and what analytical methods are required to study its adsorption/desorption dynamics?

  • Methodological Approach :

  • Conduct surface-enhanced Raman spectroscopy (SERS) or atomic force microscopy (AFM) to map molecular adsorption on materials like silica or polymers.
  • Pair with temperature-programmed desorption (TPD) to quantify binding energies under varying humidity and temperature.
  • Reference methodologies from indoor surface chemistry studies, which emphasize molecular-scale interactions and environmental impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.